15-Bromopentadecanoic acid
Overview
Description
15-Bromopentadecanoic acid is an organic compound with the molecular formula C15H29BrO2. It is a brominated fatty acid, specifically a derivative of pentadecanoic acid where a bromine atom is substituted at the 15th carbon position. This compound is typically a solid at room temperature and is known for its applications in organic synthesis and various industrial processes .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an intermediate in chemical synthesis , its mode of action likely depends on the specific reactions it is involved in.
Biochemical Pathways
As an intermediate in chemical synthesis , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to synthesize and their respective actions.
Action Environment
It is known that it should be stored in a sealed container in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Bromopentadecanoic acid can be synthesized through the bromination of pentadecanoic acid. The process involves the reaction of pentadecanoic acid with bromine in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as chloroform or ethanol. The bromination reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the pentadecanoic acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the controlled addition of bromine to a solution of pentadecanoic acid in an appropriate solvent, followed by purification steps such as crystallization, filtration, and washing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 15-Bromopentadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
Substitution: Formation of hydroxypentadecanoic acid or other substituted derivatives.
Oxidation: Formation of pentadecanoic acid or other oxidized products.
Reduction: Formation of pentadecane or other reduced derivatives
Scientific Research Applications
15-Bromopentadecanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a biomarker for certain diseases and its effects on cellular processes.
Industry: Utilized in the production of surfactants, coatings, and other industrial products
Comparison with Similar Compounds
15-Bromopentadecanoic acid can be compared with other brominated fatty acids and derivatives of pentadecanoic acid. Similar compounds include:
15-Chloropentadecanoic Acid: Similar structure but with a chlorine atom instead of bromine.
15-Iodopentadecanoic Acid: Similar structure but with an iodine atom instead of bromine.
Pentadecanoic Acid: The parent compound without any halogen substitution
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical and physical properties, such as increased reactivity and specific interactions with biological molecules. These properties make it distinct from other similar compounds and useful in various applications .
Properties
IUPAC Name |
15-bromopentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACPKKVZSLCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338981 | |
Record name | 15-Bromopentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-59-2 | |
Record name | 15-Bromopentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 15-Bromopentadecanoic acid be utilized for targeted drug delivery, particularly in the context of liver cancer treatment?
A1: Research suggests that this compound exhibits potential as a targeting agent for liver cancer treatment. A study [] investigated a 99mTc(CO)3-labeled derivative of this compound, incorporating a tridentate chelating moiety. This complex demonstrated significant uptake in the liver (23.5% +/- 4.3% ID/organ at 3 hours post-injection) when administered intravenously in mice. Notably, suspending this complex in Lipiodol, a commonly used embolic agent for liver cancer treatment, further enhanced liver uptake to 43.8 +/- 13.4% ID/organ upon portal vein injection []. These findings highlight the potential of this compound derivatives, especially when combined with embolic agents like Lipiodol, for targeted delivery of therapeutic agents to the liver, particularly in the context of liver cancer treatment.
Q2: How does this compound contribute to the development of novel fluorescent probes for halide ion detection?
A2: this compound plays a crucial role as a building block for creating fluorescent dyes sensitive to halide ions []. Researchers synthesized a series of novel fluorescent dyes by reacting heterocyclic nitrogen bases, like indolium and quinolinium, with this compound. These resulting quaternary salts exhibit water solubility and stable fluorescence properties within the physiological pH range (7-11) []. Interestingly, the presence of halide ions significantly impacts the fluorescence intensity and lifetime of these dyes, enabling accurate halide concentration determination at physiologically relevant levels []. This highlights the potential of this compound-derived dyes as valuable tools for sensing and quantifying halide ions in biological systems.
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